2,3-Dimethyl-2-butanol

Catalog No.
S772819
CAS No.
594-60-5
M.F
C6H14O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-2-butanol

CAS Number

594-60-5

Product Name

2,3-Dimethyl-2-butanol

IUPAC Name

2,3-dimethylbutan-2-ol

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-5(2)6(3,4)7/h5,7H,1-4H3

InChI Key

IKECULIHBUCAKR-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C)O

solubility

0.41 M

Canonical SMILES

CC(C)C(C)(C)O

The exact mass of the compound 2,3-Dimethyl-2-butanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.41 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2312. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dimethyl-2-butanol is a C6 tertiary alcohol, also known as thexyl alcohol. Its highly branched structure provides significant steric hindrance around the hydroxyl group, influencing its reactivity and physical properties. Unlike linear C6 alcohols, it is resistant to oxidation and serves primarily as a specialized intermediate in organic synthesis, particularly in the formation of other sterically demanding molecules and as a precursor to tetrasubstituted alkenes. Its physical state and thermal properties distinguish it from other common tertiary alcohols, making it suitable for specific process temperature windows.

Substituting 2,3-Dimethyl-2-butanol with other tertiary alcohols like tert-butanol, tert-amyl alcohol, or even its isomer 3-methyl-3-pentanol can lead to process failure or undesirable reaction outcomes. Its unique freezing point of -14 °C defines a specific operational window where it remains liquid while the common substitute tert-butanol (m.p. 25.5 °C) is a solid, and it will freeze under conditions where 3-methyl-3-pentanol (m.p. -38 °C) remains a mobile liquid. Furthermore, its specific molecular structure allows for the formation of a stable tertiary carbocation intermediate, leading to different reaction kinetics and product selectivity in reactions like acid-catalyzed dehydration compared to less-substituted or rearranged isomers. These distinct thermal and reactivity profiles necessitate its specific use in optimized chemical processes.

Accelerated Dehydration Rate for Efficient Alkene Synthesis

When used as a precursor for 2,3-dimethyl-2-butene, 2,3-Dimethyl-2-butanol dehydrates more rapidly than its structural isomer, 3,3-dimethyl-2-butanol. This rate enhancement is due to its ability to directly form a stable tertiary carbocation intermediate upon protonation and loss of water. In contrast, 3,3-dimethyl-2-butanol initially forms a less stable secondary carbocation, which must then undergo a rearrangement to yield the same product, resulting in slower overall kinetics.

Evidence DimensionDehydration Reaction Rate
Target Compound DataMore Rapid Dehydration
Comparator Or Baseline3,3-Dimethyl-2-butanol: Slower Dehydration
Quantified DifferenceQualitatively faster, based on mechanistic principles of carbocation stability.
ConditionsAcid-catalyzed dehydration (e.g., with H2SO4) to form 2,3-dimethyl-2-butene.

For producers of 2,3-dimethyl-2-butene, selecting this specific isomer as the starting material can lead to faster reaction times and potentially higher throughput.

Defined Thermal Niche for Process Control and Low-Temperature Handling

2,3-Dimethyl-2-butanol possesses a distinct melting point that clearly differentiates it from other common tertiary alcohols, enabling its use in specific thermal processing windows. With a freezing point of -14 °C, it remains liquid at temperatures where tert-butanol (m.p. +25.5 °C) is a solid, avoiding handling issues associated with solids transfer. Conversely, it is a less suitable choice than 3-methyl-3-pentanol (m.p. -38 °C) for processes requiring fluidity at very low temperatures. Its freezing point is also distinct from the closely related tert-amyl alcohol (m.p. -12 °C), a critical difference for processes operating near this temperature range.

Evidence DimensionMelting Point (°C)
Target Compound Data-14 °C
Comparator Or Baselinetert-Butanol: +25.5 °C | tert-Amyl alcohol: -12 °C | 3-Methyl-3-pentanol: -38 °C
Quantified DifferenceOccupies a specific temperature range, 39.5 °C lower m.p. than tert-butanol and 24 °C higher m.p. than 3-methyl-3-pentanol.
ConditionsStandard atmospheric pressure.

This specific freezing point makes it the correct procurement choice for processes that require a liquid tertiary alcohol below 25°C but need to induce solidification for separation or other steps at temperatures below -12°C.

Preferred Precursor for 2,3-Dimethyl-2-Butene Synthesis

Based on its favorable reaction kinetics, 2,3-Dimethyl-2-butanol is the logical starting material for the acid-catalyzed synthesis of 2,3-dimethyl-2-butene. Its ability to form a stable tertiary carbocation directly leads to a more rapid dehydration compared to isomers like 3,3-dimethyl-2-butanol, making it a more efficient choice for industrial and laboratory-scale production of this valuable tetrasubstituted alkene.

Process Solvent for Sub-Ambient Temperature Workflows

The defined freezing point of -14 °C makes this compound a suitable solvent or reaction medium for processes operating between -12 °C and +25 °C, where common substitutes would be either solid (tert-butanol) or have different phase behavior (tert-amyl alcohol). This is particularly relevant in workflows where temperature is used to control reaction initiation, solubility, or for inducing crystallization during workup.

XLogP3

1.5

Boiling Point

118.4 °C

Melting Point

-14.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (69.29%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (30.71%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.20 mmHg

Pictograms

Flammable

Flammable

Other CAS

594-60-5

Wikipedia

2,3-Dimethyl-2-butanol

Dates

Last modified: 08-15-2023

Explore Compound Types